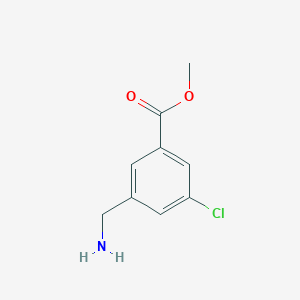

Methyl 3-(aminomethyl)-5-chlorobenzoate

Description

Methyl 3-(aminomethyl)-5-chlorobenzoate is a benzoic acid derivative featuring a methyl ester group at the carboxyl position, a chlorinated aromatic ring at position 5, and an aminomethyl substituent at position 3. The aminomethyl and chloro substituents are critical for modulating biological activity, solubility, and intermolecular interactions, making this compound relevant in drug discovery and supramolecular chemistry .

Properties

Molecular Formula |

C9H10ClNO2 |

|---|---|

Molecular Weight |

199.63 g/mol |

IUPAC Name |

methyl 3-(aminomethyl)-5-chlorobenzoate |

InChI |

InChI=1S/C9H10ClNO2/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4H,5,11H2,1H3 |

InChI Key |

YEODSYFNTBRKQK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)CN)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(aminomethyl)-5-chlorobenzoate typically involves a multi-step process:

Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the 3-position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Chlorination: The final step involves the chlorination of the benzene ring at the 5-position using a chlorinating agent like thionyl chloride.

Industrial Production Methods

In an industrial setting, the production of Methyl 3-(aminomethyl)-5-chlorobenzoate can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of catalysts and solvents that can be easily recycled also enhances the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(aminomethyl)-5-chlorobenzoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Methyl 3-(nitromethyl)-5-chlorobenzoate.

Reduction: Methyl 3-(aminomethyl)-5-chlorobenzyl alcohol.

Substitution: Methyl 3-(aminomethyl)-5-hydroxybenzoate.

Scientific Research Applications

Methyl 3-(aminomethyl)-5-chlorobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the development of biologically active compounds.

Medicine: It is investigated for its potential use in the synthesis of pharmaceutical agents.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(aminomethyl)-5-chlorobenzoate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. The chlorine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Structural Isomerism and Substituent Effects

The position and nature of substituents on the benzoate scaffold significantly influence physicochemical and biological properties. Key analogs include:

Key Observations :

- Electron-Withdrawing Effects: The chloro group at C5 stabilizes the aromatic ring, while the aminomethyl group introduces basicity and nucleophilicity .

Methyl 2-Amino-5-Chlorobenzoate (CAS 5202-89-1):

- Procedure : Reduction of methyl 5-chloro-2-nitrobenzoate using tin chloride in ethyl acetate under acidic conditions (yield: ~70%) .

- Key Step : Nitro-to-amine reduction via SnCl₂/HCl .

Methyl 3-(Bromomethyl)-5-Chlorobenzoate:

- Application : Intermediate for purine derivatives (e.g., compound 33 in ).

- Procedure : Alkylation of 2,6-dichloropurine using bromomethyl benzoate under basic conditions (56% yield) .

Methyl 3-Amino-5-Chloro-2-Ethylbenzoate (CAS 1403258-47-8):

Physicochemical Properties

Notes:

- The aminomethyl group in the target compound may improve aqueous solubility compared to non-polar analogs like methyl 2-chloro-5-formylbenzoate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.